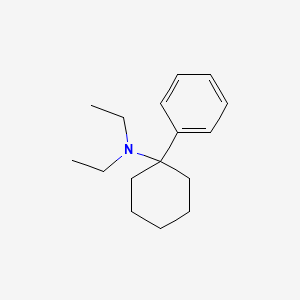

N,N-Diethyl-1-phenylcyclohexylamine

Description

Contextualization within the Arylcyclohexylamine Chemical Class

N,N-Diethyl-1-phenylcyclohexylamine is a member of the arylcyclohexylamine chemical class, a group of compounds characterized by a cyclohexylamine (B46788) unit with an aryl group attached to the same carbon as the amine. wikipedia.org The aryl group is typically a phenyl ring, which may have additional substituents. The amine group is usually secondary or tertiary. wikipedia.org

Arylcyclohexylamines exhibit a range of pharmacological activities, including anesthetic, anticonvulsant, neuroprotective, and stimulant effects. wikipedia.org This diversity in action is due to their varying interactions with several receptors in the brain, most notably the NMDA receptor, dopamine (B1211576) transporter, and mu-opioid receptor. wikipedia.org The specific pharmacological profile of each arylcyclohexylamine derivative is determined by the specific chemical modifications made to its core structure. wikipedia.org

Historical Overview of Academic Research on Arylcyclohexylamines and Phencyclidine Analogs

The study of arylcyclohexylamines dates back to the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. wikipedia.org However, intensive investigation into this class of compounds began in the 1950s at Parke-Davis, a pharmaceutical company. wikipedia.orgmhmedical.combanyantreatmentcenter.com This research was spurred by the discovery of the anesthetic properties of phencyclidine (PCP). wikipedia.orgmaps.org

PCP was first synthesized in 1926 but was not extensively studied until the 1950s. wikipedia.orgmhmedical.com It was initially marketed as an anesthetic under the trade name Sernyl. mhmedical.commaps.org While it was found to be a safe anesthetic with a high therapeutic index, a significant percentage of patients experienced emergence delirium, leading to the discontinuation of its human use in 1965. mhmedical.combanyantreatmentcenter.commaps.orgwikipedia.org Subsequently, it was used in veterinary medicine as Sernylan. mhmedical.commaps.org

The challenges with PCP led to further research to develop derivatives with improved properties, such as a shorter duration of action and reduced side effects. maps.org This led to the synthesis and investigation of numerous PCP analogs. maps.org Since the 1970s, the arylcyclohexylamine class has expanded through both scientific research into potential therapeutic agents and the illicit synthesis of new recreational drugs. wikipedia.org

Structural Classification of this compound

This compound is structurally classified as a tertiary amine. Its chemical structure consists of a cyclohexane (B81311) ring and a phenyl ring attached to the same carbon atom. This carbon is also bonded to a diethylamine (B46881) group.

Below is a table detailing the chemical identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | N,N-diethyl-1-phenylcyclohexan-1-amine |

| CAS Number | 2201-19-6 |

| Molecular Formula | C16H25N |

| Molecular Weight | 231.38 g/mol |

| Synonyms | Dieticyclidine, PCDEA |

Data sourced from PubChem CID 604690 nih.gov

Research Significance and Academic Relevance of Arylcyclohexylamine Derivatives

Arylcyclohexylamine derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, which are dependent on their specific molecular structures. wikipedia.org Researchers have explored these compounds for their potential as anesthetics, analgesics, stimulants, and neuroprotective agents. wikipedia.org

The primary mechanism of action for many arylcyclohexylamines is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This action is responsible for their anesthetic and dissociative effects. nih.govresearchgate.net Additionally, some derivatives exhibit activity at dopamine transporters, mu-opioid receptors, sigma receptors, and nicotinic acetylcholine (B1216132) receptors. wikipedia.org

The ability to modify the core arylcyclohexylamine structure and achieve vastly different pharmacological profiles makes this class of compounds a valuable tool for neuroscience research. wikipedia.org For example, some derivatives are selective dopamine reuptake inhibitors, while others are potent mu-opioid agonists or selective sigma receptor agonists. wikipedia.org This versatility allows for the investigation of the roles of these different receptor systems in various physiological and pathological processes. The ongoing study of new psychoactive substances (NPS) within the arylcyclohexylamine class also drives forensic and toxicological research to develop methods for their detection and to understand their metabolism and potential for harm. dntb.gov.uaresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H25N |

|---|---|

Molecular Weight |

231.38 g/mol |

IUPAC Name |

N,N-diethyl-1-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C16H25N/c1-3-17(4-2)16(13-9-6-10-14-16)15-11-7-5-8-12-15/h5,7-8,11-12H,3-4,6,9-10,13-14H2,1-2H3 |

InChI Key |

GRHWLIMQOFAGHA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1(CCCCC1)C2=CC=CC=C2 |

Synonyms |

2,2',4,4',5-pentachlorodiphenyl ether PCDE |

Origin of Product |

United States |

Pharmacological Characterization of N,n Diethyl 1 Phenylcyclohexylamine at the Molecular and Preclinical Level

Mechanism of Action at the N-Methyl-D-Aspartate (NMDA) Receptor Complex

The principal mechanism of action of N,N-Diethyl-1-phenylcyclohexylamine, through its active metabolite Eticyclidine, is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission in the central nervous system.

Uncompetitive Antagonism at the Phencyclidine Binding Site

This compound, via its conversion to Eticyclidine, functions as a non-competitive antagonist at the NMDA receptor. This action is mediated through binding to a specific site located within the ion channel of the receptor, known as the phencyclidine (PCP) binding site. wikipedia.org By binding to this site when the channel is in an open state, Eticyclidine blocks the influx of ions, thereby preventing the downstream signaling cascade that would normally result from NMDA receptor activation. This mode of action is termed uncompetitive antagonism because the antagonist binds to an activated form of the receptor-channel complex. wikipedia.org

Receptor Binding Studies and Affinity Profiling

While this compound itself exhibits low potency, its active metabolite, Eticyclidine (PCE), is a more potent NMDA receptor antagonist. nih.gov Studies have shown that PCE is slightly more potent than its well-known analogue, Phencyclidine (PCP). researchgate.net The relative potency of PCE in producing PCP-like effects has been demonstrated to be comparable to or greater than PCP itself. drugbank.com

| Compound | Target | Affinity (IC50/Ki) | Reference |

| Eticyclidine (PCE) | NMDA Receptor (PCP Site) | More potent than Phencyclidine | researchgate.net |

Further quantitative binding data (Ki or IC50 values) for this compound and Eticyclidine at the NMDA receptor are not consistently available in the reviewed literature.

Allosteric Modulation of NMDA Receptor Function

The interaction of this compound's active metabolite, Eticyclidine, with the phencyclidine (PCP) binding site represents a form of allosteric modulation. The PCP site is distinct from the primary agonist binding sites for glutamate (B1630785) and glycine. nih.gov By binding within the ion channel, Eticyclidine allosterically inhibits the receptor's function without directly competing with the binding of the primary agonists. This is a characteristic feature of non-competitive antagonists that act at a site other than the agonist recognition site. There is no current evidence to suggest that this compound or its metabolite act as positive allosteric modulators or allosteric modulators at other sites on the NMDA receptor complex.

Interactions with Other Neurotransmitter Systems and Receptors

Beyond its primary action at the NMDA receptor, the pharmacological profile of arylcyclohexylamines suggests interactions with other key neurotransmitter systems, including the dopaminergic and sigma receptor systems.

Dopamine (B1211576) Reuptake Inhibition and Dopaminergic System Modulation

Phencyclidine (PCP) and its analogues have been shown to inhibit the reuptake of dopamine. wikipedia.org This action is thought to contribute to some of the psychostimulant effects of these compounds. While specific quantitative data on the inhibition of the dopamine transporter (DAT) by this compound or its active metabolite Eticyclidine are limited, the structural similarity to other potent dopamine reuptake inhibitors within the arylcyclohexylamine class suggests a potential for modulation of the dopaminergic system. One study reported that phencyclidine has a high affinity for the high-affinity state of the dopamine D2 receptor (D2High), with a Ki of 2.7 nM. nih.gov

| Compound | Target | Affinity (IC50/Ki) | Reference |

| Phencyclidine (PCP) | Dopamine D2High Receptor | Ki = 2.7 nM | nih.gov |

Specific binding affinities for this compound and Eticyclidine at the dopamine transporter are not well-documented in the available literature.

Sigma (σ) Receptor Agonism and Binding Affinities

Sigma receptors, which are distinct from opioid receptors, are another target for phencyclidine and related arylcyclohexylamines. tocris.com These receptors are involved in a variety of cellular functions and have been implicated in the pharmacological effects of several psychoactive drugs. Ketamine, a related arylcyclohexylamine, has been shown to bind to both σ1 and σ2 receptors with micromolar affinities. tocris.com Given the structural similarities, it is plausible that Eticyclidine, the active metabolite of this compound, also interacts with sigma receptors. However, specific binding affinities and the nature of this interaction (agonist or antagonist) for this compound and Eticyclidine are not yet well-characterized in the scientific literature.

| Compound | Target | Affinity (Ki) | Reference |

| Ketamine | σ1 Receptor | µM affinity | tocris.com |

| Ketamine | σ2 Receptor | µM affinity | tocris.com |

Nicotinic Acetylcholine (B1216132) (nACh) Receptor Antagonism

This compound's interaction with nicotinic acetylcholine receptors (nAChRs) is a subject of scientific inquiry. nih.govnih.gov Drugs that act as nicotinic antagonists block the action of the neurotransmitter acetylcholine at these receptors. This blockage can affect synaptic transmission at various sites, including autonomic ganglia and the central nervous system. drugbank.com

Research into related compounds, such as N,N-diethyl-N'-phenyl-piperazine (diEPP), has shed light on the potential for these types of molecules to act as "silent agonists." nih.govnih.gov Silent agonists are compounds that can induce a desensitized state in the receptor without causing significant channel activation. nih.govnih.gov This is particularly relevant for the α7 nicotinic acetylcholine receptor, a target for managing inflammation-related conditions. nih.govnih.gov The ability to selectively desensitize these receptors without strong agonist activity is a key area of interest. nih.govnih.gov

Studies on diEPP have shown that modifications to its chemical structure can fine-tune its activity, enhancing desensitization. nih.gov This suggests that the N,N-diethyl moiety plays a role in the compound's interaction with the nAChR. nih.gov

Opioid Receptor Interactions and Binding (e.g., Mu and Kappa Opioid Receptors)

The interaction of this compound and related structures with opioid receptors, particularly the mu (µ) and kappa (κ) subtypes, is an area of pharmacological investigation. nih.govresearchgate.net Opioid receptors are key targets for pain management, and understanding how different compounds bind to these receptors is crucial for developing new analgesics. researchgate.netnih.gov

The binding affinity of a compound to an opioid receptor indicates the strength of the interaction. This is often measured using the Ki value, which represents the inhibition constant. A lower Ki value signifies a higher binding affinity. researchgate.net Research on related phenyl-morphan compounds has demonstrated that structural modifications can significantly alter their affinity for mu-opioid receptors. researchgate.net For instance, the nature of the substituent on the nitrogen atom can influence binding, with N-phenethyl substituted compounds often showing higher affinity than their N-methyl counterparts. researchgate.net

While some compounds in this class show a high affinity for the mu-opioid receptor, their affinity for delta (δ)-opioid receptors is often negligible. researchgate.net However, specific structural changes can introduce a notable affinity for kappa-opioid receptors. researchgate.net The binding of ligands like fentanyl to the mu-opioid receptor can occur through a novel pathway involving partitioning into the cell membrane before accessing the receptor's binding pocket. biorxiv.org

Serotonergic and Noradrenergic Pathway Modulation

This compound has the potential to modulate serotonergic and noradrenergic pathways. nih.govnih.gov The central noradrenergic system, originating from the locus coeruleus in the brainstem, is integral to regulating arousal, attention, and stress responses. nih.gov Norepinephrine (B1679862), the primary neurotransmitter in this system, exerts its effects by binding to α1- and β-receptors, which are crucial for maintaining a state of alert wakefulness. nih.gov

Modulation of these pathways can have significant physiological effects. For instance, substances that block β- and α1-receptors can lead to sedation, while those that enhance norepinephrine release have wake-promoting actions. nih.gov The interplay between the noradrenergic and other neurotransmitter systems, such as the serotonergic system, is complex. Serotonin can selectively influence the activity of noradrenergic neurons in the locus coeruleus. nih.gov

In Vitro Pharmacological Assays

In vitro pharmacological assays are essential for characterizing the activity of this compound at the cellular and molecular level. nih.gov These studies provide valuable data on how the compound interacts with specific biological targets.

Cellular Electrophysiology Studies

Cellular electrophysiology studies are used to investigate the effects of compounds on the electrical properties of cells, particularly neurons. A key technique in this area is two-electrode voltage clamping, which is often performed on Xenopus oocytes that have been genetically engineered to express specific receptor proteins, such as the human α7 nicotinic acetylcholine receptor (nAChR). nih.govresearchgate.net

This method allows researchers to measure the ion currents that flow through the receptor channels in response to the application of a compound. By analyzing these currents, scientists can determine whether a compound acts as an agonist (activator), antagonist (blocker), or modulator of the receptor. nih.govresearchgate.net For example, this technique has been instrumental in identifying "silent agonists" of the α7 nAChR, which desensitize the receptor without causing significant activation. nih.govnih.gov

Receptor Radioligand Binding Assays

Receptor radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. researchgate.net These assays utilize a radiolabeled ligand (a molecule that binds to the receptor) to quantify the extent to which a test compound can displace it from the receptor.

The data from these assays are used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a stronger binding affinity. These assays are crucial for understanding the structure-activity relationships of a series of compounds, revealing how different chemical modifications affect their ability to bind to a particular receptor target. researchgate.net For instance, such assays have been used to demonstrate that N-substituted normorphine derivatives can have a high affinity and selectivity for the µ-opioid receptor. researchgate.net

Neuroprotective Effects in Cellular Models (e.g., NMDA-Induced Toxicity)

Cellular models of neurotoxicity are used to investigate the potential of compounds to protect neurons from damage. A common model involves inducing excitotoxicity with N-methyl-D-aspartate (NMDA), an agonist for the NMDA receptor. mdpi.comnih.govnih.gov Excessive activation of NMDA receptors leads to a massive influx of calcium ions into neurons, triggering a cascade of events that result in cell death. nih.govexplorationpub.com This process is implicated in various neurological conditions, including ischemic brain injury. mdpi.comnih.gov

Studies have shown that certain compounds can confer neuroprotection in these models. For example, antagonists of the NMDA receptor can reduce neuronal death caused by glutamate-induced excitotoxicity. nih.gov Research has also demonstrated that some peptides can protect cultured neurons from NMDA-induced damage by stabilizing intracellular calcium levels. mdpi.com The ability of a compound to mitigate NMDA-induced toxicity in vitro suggests it may have therapeutic potential for conditions involving excitotoxic neuronal damage. mdpi.comnih.gov

Table of Research Findings:

| Assay Type | Key Findings |

| Cellular Electrophysiology | Two-electrode voltage clamping in Xenopus oocytes expressing human α7 nAChRs can identify silent agonists that desensitize the receptor. nih.govnih.govresearchgate.net |

| Receptor Radioligand Binding | Determines binding affinities (Ki values) of compounds to specific receptors, such as opioid receptors. researchgate.net |

| NMDA-Induced Toxicity Model | Compounds can be tested for their ability to protect neurons from excitotoxic cell death induced by NMDA. mdpi.comnih.govnih.gov |

In Vivo Preclinical Models for Mechanistic Studies

The in vivo effects of this compound (PCDE) have been explored in various animal models to understand its pharmacological profile, particularly its impact on the central nervous system. These studies are crucial for elucidating the compound's mechanisms of action and comparing its effects to related phenylcyclohexylamine derivatives.

Effects on Central Nervous System Activity in Animal Models (e.g., motor responses, discriminative stimulus properties)

The central nervous system effects of this compound and its analogs are often evaluated through motor activity assessments and sophisticated drug discrimination paradigms. These studies help to characterize the subjective effects of the compound and its potential for abuse.

Research on the structure-activity relationships of phencyclidine (PCP) analogs has demonstrated that substitutions on the nitrogen atom can significantly alter the potency of these compounds. nih.gov In studies with rhesus monkeys trained to discriminate ketamine from saline, a range of ten 1-phenylcyclohexylamines produced dose-related ketamine-appropriate responding. nih.gov The potency of these analogs was found to be dependent on the length, electronegativity, and the number of N-alkyl chains. nih.gov While specific motor response data for this compound is not extensively detailed in the available literature, the general profile of PCP-like compounds suggests that it would likely produce characteristic motor effects such as stereotypy and ataxia at higher doses.

Discriminative stimulus studies are a cornerstone in understanding the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal cues produced by a specific drug. Squirrel monkeys trained to discriminate PCP from saline demonstrated that various PCP analogs could produce dose-dependent PCP-appropriate responding. nih.gov The relative potency for producing these effects varied among the analogs, with N-ethyl-1-phenylcyclohexylamine (PCE) being equipotent to PCP. nih.gov While direct data for this compound is not explicitly provided in this particular study, the findings for other N-substituted analogs suggest that it would likely share discriminative stimulus properties with PCP and ketamine.

Table 1: Discriminative Stimulus Effects of Selected Phenylcyclohexylamine Analogs

| Compound | Animal Model | Training Drug | Potency Relative to PCP |

| N-ethyl-1-phenylcyclohexylamine (PCE) | Squirrel Monkey | PCP | Equiponent |

| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | Squirrel Monkey | PCP | More Potent |

| 1-(1-phenylcyclohexyl)pyrrolidine (PHP) | Squirrel Monkey | PCP | Less Potent |

| 1-(1-phenylcyclohexyl)morpholine (PCM) | Squirrel Monkey | PCP | Less Potent |

| Ketamine | Squirrel Monkey | PCP | Less Potent |

This table is generated based on available data for related compounds to provide a comparative context for the likely effects of this compound.

Anticonvulsant Activities in Experimental Models (e.g., Maximal Electroshock Seizure Test)

A significant body of research has focused on the anticonvulsant properties of phenylcyclohexylamine derivatives. These studies often utilize the Maximal Electroshock Seizure (MES) test, a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Investigations into the anticonvulsant effects of PCP and its analogs in rats have revealed that these compounds can exert a dose-dependent anticonvulsant effect. nih.govmdma.ch While high doses of these compounds can be proconvulsant, lower, behaviorally active doses often demonstrate protective effects against electrically induced seizures. mdma.ch A study examining a range of PCP analogs found that many, with the exception of ketamine at non-lethal doses, induced convulsions at high concentrations but also showed anticonvulsant actions. nih.gov

Table 2: Anticonvulsant Effects of Phencyclidine and Analogs in Rats

| Compound | Test | Effect | Observation |

| Phencyclidine (PCP) | Maximal Electroshock Seizure | Anticonvulsant | Induced an acute, dose-dependent anticonvulsant effect. mdma.ch |

| 1-phenylcyclohexylamine (B1663984) (PCA) | Maximal Electroshock Seizure | Anticonvulsant | Induced a statistically greater anticonvulsant action at higher doses and was able to eliminate all motor signs of the seizure. nih.gov |

This table summarizes the known anticonvulsant effects of the parent compound and a close analog to infer the potential activity of this compound.

Structure Activity Relationships Sar of N,n Diethyl 1 Phenylcyclohexylamine and Its Analogs

Impact of N-Alkyl Substituents on Pharmacological Activity and Potency

The nature of the substituent on the amine group is a critical determinant of the pharmacological activity and potency of arylcyclohexylamines. Generally, the amine is not a primary amine; secondary amines like methylamine (B109427) and ethylamine (B1201723), or tertiary amines such as piperidine (B6355638) and pyrrolidine (B122466), are most common. wikipedia.org

The length and bulk of the N-alkyl group significantly modulate potency. For instance, in the series of 1-phenylcyclohexylamines, increasing the N-alkyl chain length from methyl to ethyl often leads to an increase in potency. Eticyclidine (PCE), the N-ethyl analog of Phencyclidine (PCP), was developed in the 1960s but its effects were considered too powerful for widespread use. nih.gov This suggests that the N-diethyl substitution in N,N-Diethyl-1-phenylcyclohexylamine likely confers significant potency at the NMDA receptor. Further extension of the alkyl chain, for example to a propyl group as seen in Methoxpropamine (MXPr), also results in active compounds, indicating a degree of tolerance for larger substituents at this position. mdpi.com

| Compound | N-Substituent | Relative Potency Observation |

| Phencyclidine (PCP) | Piperidine | Prototypical arylcyclohexylamine with potent NMDA antagonist effects. wikipedia.org |

| Eticyclidine (PCE) | N-ethyl | Considered to be more potent than PCP. nih.gov |

| Methoxpropamine (MXPr) | N-propyl (on a methoxy-phenylcyclohexanone backbone) | An active NMDA receptor antagonist. mdpi.com |

This table provides a qualitative comparison based on available research findings.

Influence of Cyclohexyl Ring Modifications on Receptor Affinity

The cyclohexyl ring is a fundamental structural component required for the antagonistic activity of arylcyclohexylamines at the NMDA receptor. mdpi.comnih.gov Consequently, this ring is typically left unmodified in most derivatives to retain the desired dissociative effects. nih.gov

Aryl Group Substitutions and Their Pharmacological Consequences

Substitution on the aryl (typically phenyl) ring provides a powerful method for modulating the pharmacological properties of arylcyclohexylamines. mdpi.com The position and nature of the substituent can drastically alter receptor affinity and selectivity. wikipedia.org

One of the most studied modifications is the introduction of a methoxy (B1213986) (MeO) group. Research shows that a 3-methoxy substitution significantly increases NMDA receptor affinity compared to the unsubstituted parent compound. For instance, 3-MeO-PCP binds to the NMDA receptor with a substantially higher affinity (Ki of 20 nM) than PCP itself (Ki of ~250 nM). wikipedia.orgwho.int In contrast, a 4-methoxy substitution (4-MeO-PCP) results in a compound with a lower affinity than PCP. plos.org

Halogen substitutions on the aryl ring are another critical area of SAR. Ketamine is distinguished by a chlorine atom at the 2-position of the phenyl ring. mdpi.comnih.gov This halogen is crucial for its specific pharmacological profile. Analogs have been created where this chlorine is replaced by fluorine, such as in 2-Fluorodeschloroketamine (2-F-DCK). nih.gov Furthermore, a 4-fluoro substituted PCP analog (4-F-PCP) has been shown to be a potent NMDA receptor antagonist with an IC50 of 0.023 µM. biomolther.org These findings underscore the significant role that the electronic properties and size of the aryl substituent play in the molecule-receptor interaction.

| Compound | Aryl Substitution | NMDA Receptor Affinity (Ki or IC50) |

| Phencyclidine (PCP) | None | ~250 nM who.int |

| 3-MeO-PCP | 3-methoxy | 20 nM wikipedia.org |

| Ketamine | 2-chloro | 659 nM who.int |

| 4-F-PCP | 4-fluoro | 23 nM (IC50) biomolther.org |

This table presents quantitative affinity data from various research studies. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting a biological function.

Conformational Analysis and Active Forms of Arylcyclohexylamines

The three-dimensional structure and conformational flexibility of arylcyclohexylamines are paramount for their interaction with the NMDA receptor. mdpi.com The receptor itself is a complex protein with a specific three-dimensional binding pocket. For a ligand to bind effectively, it must adopt a conformation that is complementary to this site. nih.govnih.gov

Studies using molecular modeling and computational analysis have shown that these molecules are not static but can adopt various shapes. nih.gov The interaction with the NMDA receptor is believed to occur through a "conformational selection" mechanism, where the receptor exists in various conformations, and the drug molecule selectively binds to a specific one. nih.gov

The stereochemistry of the molecule is also crucial. Many arylcyclohexylamines are chiral, meaning they exist as two non-superimposable mirror images (enantiomers). mdpi.com For example, ketamine has a chiral center at the C2 position of the cyclohexyl ring. nih.gov The S(+) enantiomer (esketamine) has been shown to have approximately four times the affinity for the PCP binding site of the NMDA receptor compared to the R(-) enantiomer (arketamine). mdpi.comnih.gov This highlights that the precise spatial arrangement of the aryl group and the amine substituent is critical for optimal receptor binding and subsequent antagonistic activity.

Comparative SAR Studies with Other Arylcyclohexylamine Derivatives (e.g., PCP, PCE, PCPy, Ketamine)

Comparing this compound with other well-known arylcyclohexylamines provides valuable insights into its likely pharmacological profile. The primary variables in this class are the N-substituent, aryl substitutions, and cyclohexyl modifications.

PCP (Phencyclidine) : The parent compound with a piperidine ring as the N-substituent. It has a high affinity for the NMDA receptor (Ki ≈ 250 nM). who.int

PCE (Eticyclidine) : The N-ethyl analog of PCP. It is reported to be more potent than PCP, indicating that a linear N-alkyl chain can be more effective than incorporating the nitrogen into a piperidine ring. nih.gov

PCPy (Rolicyclidine) : Features a pyrrolidine ring as the N-substituent. The smaller five-membered ring compared to PCP's six-membered piperidine ring alters the conformational constraints on the nitrogen, affecting potency.

The affinity of these compounds for the NMDA receptor can vary significantly, which in turn influences their effects. For example, 3-MeO-PCP is significantly more potent than both PCP and ketamine at the NMDA receptor. who.int this compound, with its diethylamino group, is structurally similar to PCE and would be expected to be a potent NMDA receptor antagonist. The lack of an aryl substitution suggests its potency might be comparable to or greater than PCP, while the absence of a 2-oxo group on the cyclohexyl ring distinguishes it from ketamine-like compounds.

| Compound | Key Structural Features | NMDA Receptor Affinity (Ki) |

| PCP | Phenyl, Cyclohexyl, Piperidine | ~250 nM who.int |

| PCE | Phenyl, Cyclohexyl, N-Ethyl | More potent than PCP nih.gov |

| Ketamine | 2-Cl-Phenyl, 2-Oxo-Cyclohexyl, N-Methyl | ~659 nM who.int |

| 3-MeO-PCP | 3-MeO-Phenyl, Cyclohexyl, Piperidine | 20 nM wikipedia.org |

This table summarizes the key structural features and NMDA receptor affinities of selected arylcyclohexylamines for comparative purposes.

Metabolic Pathways and Biotransformation of N,n Diethyl 1 Phenylcyclohexylamine in Preclinical Models

Identification of Primary Metabolites

In preclinical models, particularly in rats, the metabolism of N,N-Diethyl-1-phenylcyclohexylamine follows a sequential N-de-ethylation pathway. This process results in the formation of two major metabolites. The initial step involves the removal of one ethyl group to yield N-ethyl-1-phenylcyclohexylamine (PCE) . Subsequently, a second de-ethylation step occurs, converting PCE into 1-phenylcyclohexylamine (B1663984) (PCA) . nih.gov

These metabolites represent the primary transformation products of this compound in these models. The metabolic cascade from the parent compound to its mono-ethyl and then to its non-ethylated analog is a key feature of its biotransformation profile.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isozymes)

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov These enzymes are crucial for the metabolism of a wide array of xenobiotics. The N-de-ethylation of this compound is a classic example of a CYP450-catalyzed reaction.

While the specific isozymes responsible for the metabolism of this compound have not been definitively identified in the available literature, studies on analogous compounds suggest the involvement of various CYP isozymes. For instance, the N-demethylation of other compounds is known to be mediated by isozymes such as CYP3A4, CYP2C9, and CYP2D6. nih.gov Further research using human liver microsomes and specific CYP isozyme inhibitors would be necessary to precisely identify the contributing enzymes in the metabolism of this compound.

In Vitro Metabolic Stability and Metabolite Profiling (e.g., Liver Microsomal Studies)

In vitro metabolic stability assays are essential tools in preclinical drug development to predict the in vivo behavior of a compound. nih.gov These studies typically utilize liver microsomes, which are rich in CYP450 enzymes. nih.govnih.gov For this compound, in vitro studies with rat liver microsomes have been shown to be predictive of the in vivo biotransformation process. nih.gov

The metabolic stability of a compound is often expressed by its in vitro half-life (t½) and intrinsic clearance (CLint). These parameters provide an indication of how rapidly the compound is metabolized. While specific quantitative data for the in vitro metabolic stability of this compound is not extensively detailed in the reviewed literature, the identification of its metabolites in such systems confirms that it undergoes significant hepatic metabolism.

Metabolite profiling in these in vitro systems corroborates the in vivo findings, with the detection of N-ethyl-1-phenylcyclohexylamine and 1-phenylcyclohexylamine as the principal metabolic products.

Comparative Metabolism Across Preclinical Species

The metabolism of xenobiotics can vary significantly between different species, which is a critical consideration in preclinical safety and efficacy studies. bioivt.com While detailed comparative metabolic data for this compound across a range of preclinical species is limited, the metabolism of the related compound, phencyclidine (PCP), has been studied in liver preparations from cats, monkeys, rabbits, and rats. nih.gov These studies revealed both common and species-specific metabolic pathways.

For this compound, the primary metabolic pathway of N-de-ethylation observed in rats is a common route for many xenobiotics containing N-alkyl groups across different species. However, the rate and extent of this metabolism, as well as the potential for other minor metabolic pathways, could differ between species such as mice, dogs, and non-human primates. A comprehensive understanding of these interspecies differences is crucial for extrapolating preclinical findings to humans. mdpi.com

Analytical Methodologies for N,n Diethyl 1 Phenylcyclohexylamine in Research Settings

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography)

Chromatographic methods are fundamental for separating N,N-Diethyl-1-phenylcyclohexylamine from its metabolites and other related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of arylcyclohexylamines. lin-zhi.com It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In the analysis of phencyclidine and its analogs, GC is used to separate the different compounds based on their volatility and interaction with the stationary phase of the GC column. nih.gov Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique "fingerprint" for identification. nih.gov For unequivocal identification, GC-MS is considered a preferred confirmatory method, especially following preliminary screening tests. lin-zhi.com

While specific parameters for this compound are not always detailed, methods for the closely related N-ethyl-1-phenylcyclohexylamine provide insight into typical conditions. nih.gov

Liquid Chromatography (LC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool. It is especially useful for compounds that are not easily volatilized or are thermally unstable. LC-MS/MS methods have been developed for the comprehensive screening and quantification of numerous new psychoactive substances, including various phencyclidine analogues. nih.gov These methods often involve automated solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by LC-MS/MS analysis, which offers high sensitivity and specificity. nih.gov

Interactive Table: Typical GC Parameters for Arylcyclohexylamine Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Glass column (e.g., 6-mm x 1.8-m) packed with a stationary phase like 5% OV-7 on Chromosorb W (HP). | nih.gov |

| Oven Temperature | Isothermal, typically around 150°C. | nih.gov |

| Injector Temperature | Set higher than the oven to ensure rapid volatilization, e.g., 250°C. | nih.gov |

| Detector Temperature | Also set high to prevent condensation, e.g., 275°C for a Flame Ionization Detector (FID). | nih.gov |

| Confirmatory Method | Mass Spectrometry (MS) is the preferred method for confirmation. | lin-zhi.comdrg-international.com |

Spectroscopic Methods (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic techniques are indispensable for the structural elucidation and unequivocal identification of this compound.

Mass Spectrometry (MS) , as mentioned, is most powerfully used in conjunction with a chromatographic inlet like GC or LC. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that allows for its positive identification. nih.gov The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound in its database, which serves as a standard for comparison. nih.gov The ability of MS to distinguish between closely related analogs is critical, as minor structural differences can be discerned from their fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are powerful tools for the unambiguous identification of phencyclidine analogs. nih.govresearchgate.net Proton NMR, in particular, can help identify the specific synthesis route used to manufacture the compound by detecting characteristic impurities and intermediates. researchgate.net For instance, the chemical shifts and splitting patterns in the NMR spectrum are unique to the arrangement of protons in the N,N-diethyl group, the phenyl ring, and the cyclohexane (B81311) ring, allowing for clear differentiation from its metabolites like N-ethyl-1-phenylcyclohexylamine. nih.gov

Interactive Table: Key Spectral Information for this compound

| Technique | Key Information | Source |

|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 231. Base Peak and characteristic fragments are used for identification. The NIST database lists 146 total peaks in its reference spectrum. | nih.gov |

| Nuclear Magnetic Resonance (¹H NMR) | Provides data on the chemical environment of protons, allowing for structural confirmation and differentiation from related analogs. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Shows absorption bands characteristic of its functional groups. Can be used to distinguish from compounds like phencyclidine which have different absorption bands in specific regions. | nih.govnih.gov |

Immunoassays for Research Sample Analysis

Immunoassays are widely used as a rapid screening method for classes of compounds in biological samples like urine and blood. nih.govdrg-international.com These tests utilize antibodies that bind to a target analyte or a structurally similar group of analytes.

While specific commercial immunoassays developed exclusively for this compound are not widely documented, assays for the parent compound, phencyclidine (PCP), are common. lin-zhi.commedicalnewstoday.com These assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), work on a competitive binding principle. lin-zhi.comnih.gov An enzyme-labeled or radio-labeled drug competes with the drug present in the sample for a limited number of antibody binding sites. lin-zhi.comnih.gov

A crucial aspect of these assays is cross-reactivity . Antibodies generated against one molecule (e.g., PCP) can often bind to other structurally related molecules, such as its analogs. nih.govnih.gov Research has shown that antibodies can be generated that recognize various arylcyclohexylamines, and haptens have been designed as models for compounds like N-ethyl-1-phenylcyclohexylamine to study this binding. nih.gov Therefore, a PCP immunoassay may yield a positive result for a sample containing this compound. nih.gov

It is critical to recognize that immunoassays are preliminary screening tools. lin-zhi.comdrg-international.com A positive result indicates the likely presence of an arylcyclohexylamine but does not definitively identify the specific compound or its concentration. lin-zhi.com For this reason, all positive immunoassay results in a research or forensic context must be confirmed by a more specific method, such as GC-MS or LC-MS/MS. lin-zhi.comdrg-international.com

Method Validation for Research Matrix Analysis (e.g., sensitivity, specificity)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research involving this compound, this ensures that the data generated are reliable and accurate. Key validation parameters include:

Sensitivity: This is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For example, a validated LC-MS/MS method for PCP analogs reported an LOD of 0.4 ng/mL and an LOQ of 5 ng/mL. nih.gov

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or other matrix components. rsc.org Chromatographic separation and the selectivity of mass spectrometry detectors are key to achieving high specificity. nih.gov

Linearity and Range: This establishes the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a calibration curve with a high correlation coefficient (R² > 0.99).

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrix samples. Precision measures the degree of agreement among a series of measurements from the same sample and is usually expressed as the relative standard deviation (RSD). For instance, a validated method showed recoveries between 84.0% and 110.0% with RSDs from 2.9% to 7.5%.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

Validating these parameters is essential for ensuring that the analytical method can reliably quantify this compound and its metabolites in complex research samples.

Advanced Research Topics and Future Directions for N,n Diethyl 1 Phenylcyclohexylamine Research

Computational Chemistry and Molecular Modeling of N,N-Diethyl-1-phenylcyclohexylamine and Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the interactions between ligands and their receptor targets at an atomic level. For this compound, these techniques are crucial for understanding its binding mechanism, particularly at the N-methyl-D-aspartate (NMDA) receptor. Arylcyclohexylamine derivatives are known to act as non-competitive antagonists by binding to a site within the ion channel of the NMDA receptor, often referred to as the phencyclidine (PCP) binding site. mdpi.com

Molecular dynamics simulations and docking studies can predict the preferred binding poses of this compound within this site. These models help to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. The three-dimensional structure of the arylcyclohexylamine is critical for its antagonistic action. mdpi.com By comparing the modeled interactions of this compound with those of other well-characterized arylcyclohexylamines like ketamine and PCP, researchers can infer structure-activity relationships and refine hypotheses about its pharmacological profile.

| Computational Technique | Application to this compound Research |

| Molecular Docking | Predicts the binding affinity and orientation of the compound at the NMDA receptor's PCP site. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for a more accurate calculation of the electronic properties of the ligand and its interaction with the receptor's active site. |

Development of Novel Arylcyclohexylamine Probes for Receptor Research

The development of novel chemical probes is essential for exploring the structure and function of receptors. This compound can serve as a scaffold for the design of new arylcyclohexylamine probes with tailored properties. By strategically modifying its chemical structure, researchers can create derivatives with altered affinity, selectivity, or functional activity for the NMDA receptor and potentially other targets. wikipedia.org

The synthesis of a series of N-alkyl-arylcyclohexylamines, for instance, allows for the systematic investigation of how changes to the amine substituent affect receptor binding and activity. nih.gov The goal is to develop probes that can be used to map the binding pocket of receptors, identify new allosteric modulatory sites, or to have specific properties such as photo-reactivity for covalent labeling experiments. The versatility of the arylcyclohexylamine structure allows for a wide range of pharmacological activities, from dopamine (B1211576) reuptake inhibition to opioid receptor agonism, depending on the chemical modifications. wikipedia.org

Research on Stereoisomers and Their Distinct Pharmacological Profiles

This compound possesses a chiral center at the 1-position of the cyclohexane (B81311) ring, meaning it can exist as two stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. For example, the S(+) enantiomer of ketamine has a higher affinity for the NMDA receptor and is a more potent anesthetic than the R(-) enantiomer. mdpi.com

Therefore, a critical area of future research is the enantioselective synthesis of the individual stereoisomers of this compound and the characterization of their distinct pharmacological profiles. This involves developing synthetic methods that produce one enantiomer in high purity. mdpi.com Subsequent in vitro and in vivo studies are then required to compare the affinity, efficacy, and metabolic fate of each isomer. This knowledge is fundamental for a complete understanding of the compound's mechanism of action and for the potential development of more specific research tools.

Exploration of this compound as a Chemical Tool in Neuroscience Research

As a non-competitive NMDA receptor antagonist, this compound holds potential as a chemical tool to investigate the role of the NMDA receptor in various neurological processes. mdpi.com The NMDA receptor is integral to synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological and psychiatric disorders.

Pharmacokinetic studies are crucial for its application as a research tool, providing data on its absorption, distribution, metabolism, and excretion. A study in rats determined the pharmacokinetic parameters of this compound (also referred to as PCDE) and its metabolites. nih.gov By using this compound to selectively block NMDA receptor function in preclinical models, researchers can explore the downstream effects on neuronal signaling pathways and behavior. This can contribute to a better understanding of conditions where NMDA receptor signaling is dysregulated.

Identification of Uncharacterized Metabolites and Novel Biotransformation Pathways

The biotransformation of this compound is a key determinant of its duration of action and the potential for active metabolites. Pharmacokinetic studies have identified N-dealkylation as a metabolic pathway, leading to the formation of N-ethyl-1-phenylcyclohexylamine (PCE) and 1-phenylcyclohexylamine (B1663984) (PCA). nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.